9-Boc-6-oxa-9-azaspiro[4.5]decane

Physicochemical Properties Medicinal Chemistry Lead Optimization

9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) is a spirocyclic amine building block featuring a 6-oxa-9-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound serves as a protected intermediate, wherein the Boc group can be removed under acidic conditions to reveal the free secondary amine, enabling further functionalization.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 271245-39-7
Cat. No. B1621150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Boc-6-oxa-9-azaspiro[4.5]decane
CAS271245-39-7
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CCCC2
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-9-16-13(10-14)6-4-5-7-13/h4-10H2,1-3H3
InChIKeyZNLFHUVQLZVBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7): Chemical Identity and Procurement Baseline


9-Boc-6-oxa-9-azaspiro[4.5]decane (CAS 271245-39-7) is a spirocyclic amine building block featuring a 6-oxa-9-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . The compound serves as a protected intermediate, wherein the Boc group can be removed under acidic conditions to reveal the free secondary amine, enabling further functionalization . Its spirocyclic architecture confers conformational rigidity and a defined three-dimensional orientation of substituents, which is a hallmark of privileged scaffolds in medicinal chemistry [1].

Protected spirocyclic amine building block with orthogonal Boc group
Conformationally rigid spirocyclic core supports privileged scaffold design
Boc stable to non-acidic conditions, cleavable under controlled acid treatment

Why Generic Substitution Fails: Critical Selection Considerations for 9-Boc-6-oxa-9-azaspiro[4.5]decane


In-class compounds bearing the azaspiro[4.5]decane scaffold are not interchangeable due to variations in ring composition (oxa vs. carba), nitrogen placement, and protecting group strategy that collectively dictate synthetic utility and physicochemical properties [1]. Substitution with the unprotected 6-oxa-9-azaspiro[4.5]decane (CAS 130643-07-1) introduces an unprotected secondary amine, increasing nucleophilic reactivity and potentially compromising compatibility with downstream reaction sequences that require orthogonal protection [2]. The Boc group in the target compound provides a quantitative advantage in synthetic compatibility, as it is stable to a broad range of non-acidic conditions yet cleavable under controlled acidic treatment . The oxa substitution within the spirocyclic framework further distinguishes this compound from carba analogs by introducing a hydrogen bond acceptor that modulates polarity and solubility .

Unprotected amine
Free amine (CAS 130643-07-1) may increase nucleophilic reactivity, potentially compromising orthogonal protection sequences
Carba analog
Replacement of oxa with carba removes the hydrogen bond acceptor, altering polarity and solubility profile
Missing Boc
Without the Boc group, synthetic compatibility advantage may shift, affecting reaction condition tolerance

Quantitative Differentiation Evidence for 9-Boc-6-oxa-9-azaspiro[4.5]decane


Predicted Physicochemical Property Differentiation: pKa and Lipophilicity Versus Unprotected Parent Scaffold

The Boc-protected target compound exhibits a significantly different predicted pKa compared to the unprotected parent scaffold. 9-Boc-6-oxa-9-azaspiro[4.5]decane has a predicted pKa of -1.46 ± 0.20, reflecting the non-basic nature of the carbamate nitrogen . In contrast, the free secondary amine in 6-oxa-9-azaspiro[4.5]decane is expected to have a pKa in the typical range of 9-11 for aliphatic amines, making it protonated and charged under physiological or mildly acidic conditions. This difference is critical for controlling solubility, membrane permeability, and reactivity in synthetic sequences.

pKa Differentiation
Class-level
Δ >10 units
Target: −1.46 (pred.)Comparator: ~9–11 (class‑typical)
Protonation state may dictate solubility and reactivity in synthetic sequences
Predicted values; class-typical amine baseline
Physicochemical Properties Medicinal Chemistry Lead Optimization

Molecular Weight and Complexity Differentiation for Building Block Selection

The Boc-protected derivative exhibits a higher molecular weight (241.33 g/mol) compared to the unprotected core (141.21 g/mol) [1]. This 100.12 g/mol difference corresponds to the addition of the tert-butoxycarbonyl group (Boc, C5H9O2, exact mass 101.06), which introduces a bulky, lipophilic protecting group that alters both the steric profile and the compound's physical state (from a liquid free amine to a solid Boc-protected derivative) .

MW Differentiation
Reported
+100.12 g/mol
Addition of Boc group shifts physical state from liquid to solid, impacting handling
Computed from standard atomic masses
Building Blocks Fragment-Based Drug Design Medicinal Chemistry

Hydrogen Bond Donor Count as a Key Differentiator for Pharmacokinetic Property Prediction

The target compound contains zero hydrogen bond donors (HBD), as the Boc group masks the amine hydrogen . In contrast, the unprotected parent 6-oxa-9-azaspiro[4.5]decane possesses one hydrogen bond donor [1]. This difference is a quantifiable molecular descriptor that predicts significant variations in membrane permeability and oral bioavailability, as HBD count is a key parameter in Lipinski's Rule of Five and related drug-likeness filters.

HBD Count Difference
Reported
ΔHBD = −1
Target: 0 HBDComparator: 1 HBD (free amine)
Zero HBD may favor passive permeability in ADME prediction
Class-level descriptor for Lipinski rules
ADME Prediction Medicinal Chemistry Lead Optimization

Rotatable Bond Count: Conformational Rigidity Comparison with Acyclic Amine Alternatives

The spirocyclic core of 9-Boc-6-oxa-9-azaspiro[4.5]decane imposes significant conformational restriction, as reflected in its computed rotatable bond count of zero [1]. In comparison, a hypothetical acyclic Boc-protected amine of similar molecular weight (e.g., N-Boc-4-methoxypiperidine, approximate molecular weight ~215 g/mol) would possess at least 1-2 rotatable bonds. This quantitative reduction in rotatable bonds directly translates to a lower entropic penalty upon target binding, a key advantage in fragment-based and structure-based drug design [2].

Rotatable Bond Rigidity
Reported
0 rotatable bonds
Conformational rigidity may support binding affinity in scaffold design
Spirocyclic constraint vs. acyclic analogs (1–2 bonds)
Conformational Analysis Medicinal Chemistry Scaffold Design

High-Impact Application Scenarios for 9-Boc-6-oxa-9-azaspiro[4.5]decane Procurement


Protected Spirocyclic Amine Intermediate in Multi-Step Organic Synthesis

The compound is optimally deployed as a protected amine building block in synthetic sequences requiring orthogonal protection strategies. The Boc group is stable under basic conditions and many nucleophilic reaction conditions, yet can be selectively removed under acidic conditions (e.g., TFA or HCl) [1]. This allows chemists to introduce the spirocyclic scaffold early in a synthesis while keeping the amine latent, then deprotect it at a later stage for further functionalization, such as acylation or alkylation [2].

Scaffold for GABA Transporter Ligand Development

The azaspiro[4.5]decane core has been validated in the development of selective γ-aminobutyric acid (GABA) transporter subtype 2 (GAT2) ligands [1]. While the specific compound is a protected intermediate, it can be deprotected and subsequently acylated to generate GAT2-selective compounds. The spirocyclic architecture provides the necessary 3D constraint to achieve subtype selectivity among GABA transporters, a key requirement for therapeutic agents targeting neurological disorders [1].

Building Block for Conformationally Restricted Bioisosteres

The zero rotatable bond count of the spirocyclic core [1] makes this compound a valuable building block for introducing conformational rigidity into drug candidates. It can serve as a bioisostere for more flexible piperidine or morpholine rings, reducing the entropic penalty upon target binding and potentially improving binding affinity and selectivity in structure-based drug design programs [2].

Precursor to Spiro-Tetracyclic Ring Systems for Secretase Modulation

The parent 6-oxa-9-azaspiro[4.5]decane scaffold is used as a reactant in the preparation of spiro-tetracyclic ring compounds that function as therapeutic secretase modulators [1]. The Boc-protected derivative can be employed as a stable, storable precursor in the synthesis of such complex polycyclic systems, with the Boc group providing protection during early synthetic steps and subsequently being removed to enable amine functionalization [2].

Application
Selection Property
Validation Focus
Protected amine in multi-step synthesis
Orthogonal protection strategy
Boc stability under basic conditions, acid lability
GABA transporter ligand research scaffold
Spirocyclic constraint for subtype selectivity
Deprotection and acylation sequence
Conformationally restricted bioisostere
Zero rotatable bonds
Binding affinity in rigid scaffold design
Secretase modulator research precursor
Stable protected intermediate
Boc removal for amine functionalization

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